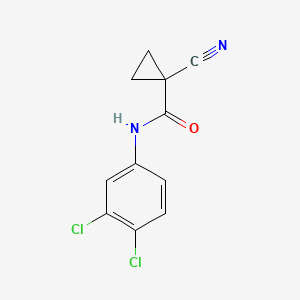

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide

Description

1-Cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide (CAS: 1188535-34-3) is a cyclopropane derivative featuring a cyano group (-CN) and a carboxamide moiety attached to a 3,4-dichlorophenyl aromatic ring. Its molecular formula is C₁₁H₈Cl₂N₂O, with a molecular weight of 255.1 g/mol .

Properties

IUPAC Name |

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGKLIFVYRYWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides, amines, and thiols.

Scientific Research Applications

Herbicide Development

Due to its ability to inhibit KARI, this compound has potential applications in developing herbicides that target specific plant pathways without affecting non-target species. Research indicates that KARI inhibitors can selectively disrupt the growth of weeds while preserving crops.

Antimicrobial Agents

The inhibition of KARI also suggests potential applications in developing antimicrobial agents. By targeting the biosynthesis pathways in bacteria and fungi, this compound could help create new treatments for resistant strains.

Case Study 1: Herbicide Efficacy

In a study evaluating the herbicidal activity of various KARI inhibitors, 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide demonstrated significant efficacy against several weed species. The study measured plant growth inhibition and found that doses as low as 10 mg/L effectively reduced biomass by over 50% compared to control groups.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. Results indicated that it exhibited bactericidal activity at concentrations ranging from 5 to 20 µg/mL, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption in amino acid biosynthesis pathways essential for bacterial growth.

Table 1: Herbicidal Activity of this compound

| Concentration (mg/L) | Biomass Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | >50 |

| 20 | >80 |

| 50 | >90 |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 20 |

Mechanism of Action

The mechanism of action of 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide involves the inhibition of ketol-acid reductoisomerase (KARI). This enzyme catalyzes the second step in the biosynthesis of branched-chain amino acids, which is essential for the growth and survival of microorganisms and plants. By inhibiting KARI, the compound disrupts the biosynthetic pathway, leading to the accumulation of toxic intermediates and ultimately causing cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The nature and position of halogen substituents on the aromatic ring significantly influence physicochemical and biological properties:

- Key Insight: Increased halogenation (e.g., trichloro vs. dichloro) may enhance biological activity but reduce solubility.

Functional Group Modifications on the Cyclopropane Ring

Variations in the cyclopropane substituents alter reactivity and interaction profiles:

- Key Insight: Cyano groups improve metabolic stability compared to carboxylic acid or carboxamide derivatives, making them more suitable for pesticidal or pharmaceutical applications.

Linker and Backbone Modifications

The connectivity between the cyclopropane core and aromatic ring also plays a role:

| Compound Name | Structural Feature | Molecular Weight (g/mol) |

|---|---|---|

| N-(3,4-dichlorobenzyl)cyclopropanecarboxamide | Benzyl linker (CH₂) | 244.1 |

| This compound | Direct phenyl attachment | 255.1 |

Biological Activity

1-Cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and agrochemicals. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a cyclopropane ring substituted with a cyano group and a dichlorophenyl moiety. Its structural characteristics are crucial for understanding its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The cyano group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Inhibition Studies

Several studies have investigated the inhibitory effects of this compound on specific enzymes:

- Deubiquitylating Enzymes (DUBs) : Compounds with similar structures have been shown to inhibit DUBs, which play critical roles in protein degradation pathways. Inhibition of DUBs can lead to altered cellular signaling and apoptosis .

- Pantothenate Kinase (PANK) : Research has demonstrated that derivatives of cyclopropane carboxamides can modulate PANK activity, which is pivotal in coenzyme A biosynthesis. This modulation has implications for treating metabolic disorders such as PKAN (pantothenate kinase-associated neurodegeneration) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Cyano Group | Increases lipophilicity and enhances interaction with target proteins |

| Dichlorophenyl Moiety | Influences binding affinity and specificity towards biological targets |

| Cyclopropane Ring | Provides conformational rigidity, which may stabilize the active conformation of the molecule |

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of cyclopropane derivatives highlighted that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Case Study 2: Insecticidal Properties

Research into the insecticidal activity of cyclopropane derivatives has shown that certain substitutions can significantly enhance efficacy against pests. The dichlorophenyl substitution was noted to increase toxicity towards specific insect species while maintaining low toxicity to non-target organisms .

Q & A

Q. What are the established synthetic routes for 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide, and how is purity ensured?

The compound is typically synthesized via cyclopropanation reactions. For example, analogous carboxamide derivatives are prepared by reacting cyclopropene precursors with substituted phenols or amines under controlled conditions. Purification is achieved using preparative column chromatography on silica gel with optimized solvent systems (e.g., hexanes/EtOAc gradients) to isolate diastereomers or enantiomers . Purity is confirmed via TLC, NMR, and high-resolution mass spectrometry. X-ray crystallography is often employed for definitive structural verification .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns and cyclopropane ring integrity.

- X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing, critical for understanding steric and electronic effects .

- FT-IR : Validates functional groups (e.g., cyano, amide) via characteristic stretching frequencies.

Data from these methods are cross-validated to ensure structural accuracy .

Q. What biological activities have been reported for structurally similar cyclopropane carboxamides?

Analogous compounds exhibit inhibitory activity against enzymes like ketol-acid reductoisomerase (KARI) and antiviral properties. For example, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide showed KARI inhibition (IC₅₀ = 0.8 μM) in Arabidopsis thaliana . Activity is influenced by substituent positions on the phenyl ring and cyclopropane geometry .

Q. How is the stability of the cyclopropane ring assessed under experimental conditions?

Stability studies involve:

Q. What safety protocols are recommended for handling this compound?

- Use fume hoods and PPE (gloves, lab coats) due to potential toxicity from cyano and dichlorophenyl groups.

- Store in airtight containers at ≤4°C to prevent hydrolysis.

- Dispose of waste via certified chemical disposal services to avoid environmental contamination .

Advanced Questions

Q. How can computational methods resolve contradictions in bioactivity data across studies?

Molecular docking (e.g., using AutoDock Vina) and density functional theory (DFT) calculations (e.g., Gaussian 03) model interactions between the compound and target enzymes. For instance, discrepancies in KARI inhibition can be addressed by simulating binding affinities with mutant enzyme variants or solvent-accessible surface area (SASA) analyses . Conflicting data may arise from differences in assay conditions (pH, temperature), which computational models can normalize .

Q. What strategies optimize enantioselective synthesis of this compound?

Q. How do substituents on the phenyl ring influence electronic and steric effects?

- Electron-withdrawing groups (e.g., Cl, CN) increase electrophilicity at the amide carbonyl, enhancing reactivity with nucleophiles.

- Steric hindrance : 3,4-Dichloro substitution reduces rotational freedom, stabilizing specific conformers. Substituent effects are quantified via Hammett σ constants and XRD-derived torsion angles .

Q. What experimental designs address low yields in large-scale syntheses?

- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions.

- Flow chemistry : Improves heat/mass transfer for exothermic cyclopropanation steps.

- In situ monitoring : Raman spectroscopy tracks reaction progress to minimize byproduct formation .

Q. How are environmental degradation pathways analyzed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.